1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE 1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE
Brand Name: Vulcanchem
CAS No.: 2248371-14-2
VCID: VC6285886
InChI: InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H
SMILES: C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.115

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE

CAS No.: 2248371-14-2

Cat. No.: VC6285886

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.115

* For research use only. Not for human or veterinary use.

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE - 2248371-14-2

Specification

CAS No. 2248371-14-2
Molecular Formula C10H12BrNO2
Molecular Weight 258.115
IUPAC Name 1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide
Standard InChI InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H
Standard InChI Key JBXRKRQSPJIJQJ-UHFFFAOYSA-N
SMILES C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclopropane ring substituted with a carboxylic acid group and a 3-aminophenyl moiety. The hydrobromide salt forms via protonation of the amine group by hydrobromic acid (HBr), stabilizing the molecule through ionic interactions. Key structural parameters include:

  • Cyclopropane ring: The strained three-membered ring confers unique bonding angles (≈60°) and increased reactivity compared to larger cycloalkanes.

  • Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation or esterification.

  • 3-Aminophenyl group: The aromatic amine provides sites for electrophilic substitution and hydrogen bonding.

Physicochemical Characteristics

While experimental data for the hydrobromide salt remains sparse, predictions based on cyclopropane carboxylic acid analogs suggest:

PropertyValue (Predicted)Method/Source
Molecular Weight258.11 g/molCalculated
LogP (Partition Coeff.)0.51XLOGP3
Solubility in Water17.0 mg/mL (cyclopropane carboxylic acid) ESOL Model
pKa (Carboxylic Acid)≈4.2Analog extrapolation
pKa (Ammonium)≈9.8Analog extrapolation

The hydrobromide salt likely exhibits higher aqueous solubility than the free base due to ionic dissociation. Thermal stability is expected to be moderate, with decomposition temperatures >150°C based on cyclopropane derivatives .

Synthetic Methodologies

Hydrobromide Salt Formation

Protonation of the free amine with hydrobromic acid in anhydrous ether or dichloromethane yields the hydrobromide salt. Critical parameters include:

ConditionOptimal Value
HBr Equivalents1.1–1.5
Temperature0–5°C
SolventEt2O or DCM

Crystallization from ethanol/ether mixtures typically provides >95% purity .

Pharmacological and Industrial Applications

Material Science Applications

The rigid cyclopropane core enhances polymer thermal stability. Copolymers incorporating similar monomers demonstrate:

  • Glass transition temperatures (Tg) up to 185°C.

  • Tensile strength improvements of 30–40% vs. linear analogs.

ParameterSpecification
GHS PictogramCorrosion (Class 8)
Signal WordDanger
Hazard StatementsH314-H290
Precautionary MeasuresP280-P305+P351+P338

Shipping Regulations

Shipping TypeRequirements
Air (Excepted Quantity)≤1g per package (Class 6.1)
Ground TransportLimited Quantity (USD 15–60 fee)

Future Research Directions

  • Pharmacokinetic profiling: ADMET studies to assess oral bioavailability and blood-brain barrier penetration.

  • Solid-state characterization: X-ray crystallography to resolve salt formation patterns.

  • Catalytic applications: Use as a ligand in asymmetric synthesis leveraging the cyclopropane strain.

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